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Compound of Interest

3-Bromo-5-methyl-1,2,4-
Compound Name: )
oxadiazole

Cat. No.: B578659

An In-depth Technical Guide to 3-Bromo-5-
methyl-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-methyl-1,2,4-oxadiazole is a heterocyclic compound belonging to the 1,2,4-
oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a five-membered heterocycle
containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in
medicinal chemistry due to its bioisosteric relationship with esters and amides, offering
improved metabolic stability and pharmacokinetic properties. The presence of a bromine atom
and a methyl group on the oxadiazole ring provides handles for further chemical modifications,
making it a potentially valuable building block in the synthesis of novel therapeutic agents. This
technical guide provides a comprehensive overview of the known physical, chemical, and
potential biological properties of 3-Bromo-5-methyl-1,2,4-oxadiazole, intended for
researchers and professionals in the field of drug discovery and development.

Core Physical and Chemical Properties

The fundamental physicochemical properties of 3-Bromo-5-methyl-1,2,4-oxadiazole are
summarized in the table below. These values are primarily derived from computational
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predictions and data available in chemical databases.

Property Value Source

Molecular Formula CsHsBrN20 PubChem[1]

Molecular Weight 162.97 g/mol PubChem[1]
3-bromo-5-methyl-1,2,4-

IUPAC Name ] PubChem[1]
oxadiazole

SMILES CC1=NC(=NO1)Br PubChem[1]

STAIGPZGPQPXIB-
InChl Key PubChem[1]
UHFFFAOYSA-N

CAS Number 1228427-07-3 PubChem[1]
Predicted Boiling Point 166.71 °C Chemchart[2]
Predicted Density 1.56 g/cm3 Chemchart[2]
Predicted pKa -4.00 £ 0.20 Guidechem
Predicted XLogP3-AA 1.6 PubChem[1]
Topological Polar Surface Area  38.9 A2 PubChem[1]

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 3-Bromo-5-methyl-1,2,4-
oxadiazole is not readily available in the public domain. However, the general synthesis of 3,5-
disubstituted-1,2,4-oxadiazoles typically proceeds through the cyclization of an O-acyl
amidoxime intermediate. A plausible synthetic route is outlined below, based on established
methodologies for this class of compounds.

General Synthetic Workflow

The synthesis would likely involve a two-step process: acylation of acetamidoxime followed by
a cyclodehydration reaction.
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Acetamidoxime Acylation
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A plausible synthetic workflow for 3-Bromo-5-methyl-1,2,4-oxadiazole.

lllustrative Experimental Protocol (Hypothetical)

Step 1: Synthesis of O-(Bromoacetyl)acetamidoxime (Intermediate)

To a stirred solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g.,
dichloromethane or tetrahydrofuran) at O °C, add a base (e.qg., triethylamine or pyridine, 1.1

eq).

Slowly add bromoacetyl bromide (1.05 eq) dropwise to the reaction mixture, maintaining the
temperature at O °C.

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the
progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic
solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the crude O-acylated intermediate. Purification may be
performed by column chromatography if necessary.

Step 2: Cyclodehydration to 3-Bromo-5-methyl-1,2,4-oxadiazole

e Dissolve the crude O-(Bromoacetyl)acetamidoxime in a high-boiling point solvent (e.g.,
toluene or xylene).
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o Heat the mixture to reflux for several hours until TLC analysis indicates the complete
consumption of the starting material. Alternatively, a catalytic amount of a dehydrating agent
(e.g., p-toluenesulfonic acid) can be added to facilitate the cyclization at a lower temperature.

 After cooling to room temperature, wash the reaction mixture with a saturated sodium
bicarbonate solution and then with brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel using an appropriate eluent
system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 3-Bromo-5-methyl-1,2,4-
oxadiazole.

Spectroscopic Data

Experimental spectroscopic data for 3-Bromo-5-methyl-1,2,4-oxadiazole is not readily
available in published literature. However, based on the analysis of structurally similar
compounds, the expected spectral characteristics are outlined below.

Predicted *H NMR (Proton Nuclear Magnetic Resonance)

The *H NMR spectrum is expected to be simple, showing a singlet for the methyl protons.

Chemical Shift () Multiplicity Integration Assighment

~2.5 ppm Singlet 3H -CHs

Predicted **C NMR (Carbon-13 Nuclear Magnetic
Resonance)

The 13C NMR spectrum would likely show three distinct signals corresponding to the methyl
carbon and the two carbons of the oxadiazole ring.
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Chemical Shift () Assighment

~12-15 ppm -CHs

~160-170 ppm C5 of oxadiazole

~155-165 ppm C3 of oxadiazole (attached to Br)

Predicted IR (Infrared) Spectroscopy

The IR spectrum would be expected to show characteristic peaks for the C=N and C-O
stretching vibrations of the oxadiazole ring.

Wavenumber (cm~—?) Assighment
~1600-1650 C=N stretch
~1400-1450 C-O stretch
~2900-3000 C-H stretch (methyl)

Predicted Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]* and a characteristic
isotopic pattern due to the presence of bromine (7°Br and 8'Br in approximately a 1:1 ratio).

m/z Assignment

~162/164 [M]*

Chemical Reactivity and Potential Applications

The chemical reactivity of 3-Bromo-5-methyl-1,2,4-oxadiazole is primarily dictated by the
electrophilic nature of the C3 carbon atom, which is attached to the electron-withdrawing
bromine atom. This makes the compound susceptible to nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution (SnAr)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b578659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The bromine atom at the 3-position can be displaced by various nucleophiles, providing a
versatile route to a wide range of 3-substituted-5-methyl-1,2,4-oxadiazoles. This reactivity is a
key feature for its use as a building block in medicinal chemistry.

SnAr Reaction

3-Bromo-5-methyl-1,2,4-oxadiazole

3-Nu-5-methyl-1,2,4-oxadiazole ghalaly o Br-
|

Nucleophile (Nu~)

Click to download full resolution via product page

General scheme for nucleophilic substitution on 3-Bromo-5-methyl-1,2,4-oxadiazole.

Potential nucleophiles could include:

Amines (primary and secondary)

Thiols

Alcohols/Phenols (under appropriate basic conditions)

Organometallic reagents (e.g., in cross-coupling reactions)

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for 3-Bromo-5-methyl-1,2,4-
oxadiazole itself, the broader class of 1,2,4-oxadiazole derivatives has been extensively
investigated and shown to exhibit a wide range of pharmacological effects. These include, but
are not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral activities.

The biological activity of oxadiazole derivatives is often attributed to their ability to act as
bioisosteres of amides and esters, allowing them to interact with various biological targets such
as enzymes and receptors. The specific activity of a derivative is highly dependent on the
nature and position of the substituents on the oxadiazole ring.
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Given its structure, 3-Bromo-5-methyl-1,2,4-oxadiazole could serve as a precursor for the
synthesis of libraries of compounds to be screened for various biological activities. For
instance, substitution of the bromine atom with different functional groups could lead to
molecules that modulate specific signaling pathways implicated in disease.

Safety and Handling

Based on available safety data, 3-Bromo-5-methyl-1,2,4-oxadiazole is considered harmful if
swallowed, in contact with skin, or if inhaled.[1] It may also cause skin and serious eye
irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses,
and a lab coat, should be worn when handling this compound. All work should be conducted in
a well-ventilated fume hood.

Conclusion

3-Bromo-5-methyl-1,2,4-oxadiazole is a halogenated heterocyclic compound with potential as
a versatile building block in the synthesis of more complex molecules, particularly for
applications in drug discovery. Its key feature is the reactive C-Br bond, which allows for a
variety of nucleophilic substitution reactions. While specific experimental data for this
compound is limited in the public domain, this guide provides a comprehensive overview of its
known properties and potential applications based on data from analogous structures and the
general chemistry of 1,2,4-oxadiazoles. Further experimental investigation into its synthesis,
characterization, and biological activity is warranted to fully explore its potential in the
development of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Physical and chemical properties of 3-Bromo-5-methyl-
1,2,4-oxadiazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b578659#physical-and-chemical-properties-of-3-
bromo-5-methyl-1-2-4-oxadiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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